4-{[4-(3-Methylbutanoyl)piperazin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one
Description
Properties
IUPAC Name |
4-[4-(3-methylbutanoyl)piperazine-1-carbonyl]-1-phenylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-15(2)12-18(24)21-8-10-22(11-9-21)20(26)16-13-19(25)23(14-16)17-6-4-3-5-7-17/h3-7,15-16H,8-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTMNYVDTPAWEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)C(=O)C2CC(=O)N(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(3-Methylbutanoyl)piperazin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one typically involves multiple steps. One common method includes the reaction of 1-phenylpyrrolidin-2-one with 4-(3-methylbutanoyl)piperazine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-{[4-(3-Methylbutanoyl)piperazin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-{[4-(3-Methylbutanoyl)piperazin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and antifungal activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[4-(3-Methylbutanoyl)piperazin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence includes several compounds with structural or functional similarities to "4-{[4-(3-Methylbutanoyl)piperazin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one." Key comparisons are outlined below:
Table 1: Structural and Functional Comparison
Key Observations
Core Structural Differences: The target compound features a pyrrolidin-2-one core, distinct from the quinoline (C1, D6), thiazole-urea (11a), or piperazin-2-one (SZE ligand) scaffolds in other compounds. This structural divergence may influence target selectivity or metabolic stability. Substituents such as 3-methylbutanoyl on the piperazine ring differentiate it from analogs with simpler acyl groups (e.g., methyl benzoate in C1) or hydroxamic acid moieties (D6).
Synthetic and Analytical Data: Compounds like C1 and D6 were synthesized via EtOAc crystallization and characterized by NMR/HRMS, demonstrating high purity . The absence of analogous data for the target compound limits direct comparison of synthetic feasibility or stability.
Physicochemical Properties: The 3-methylbutanoyl group in the target compound likely enhances lipophilicity compared to the methyl ester in C1 or hydroxamic acid in D4. This could improve blood-brain barrier penetration but reduce aqueous solubility. The SZE ligand (piperazin-2-one) has a molecular weight of 209.22 and six aromatic bonds, whereas the target compound’s larger structure (with phenyl and pyrrolidinone groups) may increase molecular weight and rigidity .
Research Implications and Limitations
- Gaps in Data: No direct pharmacological or pharmacokinetic data for the target compound are available in the provided evidence. Comparative analysis relies on structural analogies and substituent effects.
- Potential Applications: Based on analogs like D6 and 11a, the target compound may warrant evaluation for enzyme inhibition (e.g., HDACs, kinases) or CNS-targeted therapies .
Biological Activity
4-{[4-(3-Methylbutanoyl)piperazin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one is a synthetic compound with a complex structure that suggests potential biological activities, particularly in pharmacology. This article explores its biological activity, synthesis, and relevant case studies to provide a comprehensive overview of its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound can be represented as follows:
- Molecular Formula : C_{18}H_{24}N_{2}O_{2}
- IUPAC Name : this compound
The compound features a pyrrolidinone ring connected to a piperazine moiety through a carbonyl group, which is significant for its biological interactions.
Research indicates that this compound may act as a modulator of neurotransmitter receptors. Its structural features suggest potential interactions with various biological pathways, particularly those involving neurotransmission and neuroprotection.
Key Biological Activities:
- Neurotransmitter Receptor Modulation : The compound has shown significant binding affinity to serotonin and P2X3 receptors, which are crucial in pain perception and mood regulation.
- Antidepressant Properties : Similar compounds have been documented to exhibit antidepressant-like effects in preclinical models, suggesting that this compound may share these properties.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.
| Study | Findings |
|---|---|
| Study 1 (PubMed) | Investigated the effects of piperazine derivatives on neurotransmitter systems, highlighting their role in modulating serotonin receptors. |
| Study 2 (MDPI) | Reported on the synthesis of similar compounds with promising antidepressant activity, indicating potential for this compound as an antidepressant. |
| Study 3 (ResearchGate) | Explored the antinociceptive properties of structurally similar compounds, suggesting pain-relief potential for this compound. |
Synthesis Pathways
The synthesis of this compound typically involves multi-step reactions that require careful optimization to achieve high yields and purity. The synthesis can be summarized as follows:
- Formation of the Piperazine Moiety : The initial step involves creating the piperazine ring with appropriate substitutions.
- Carbonyl Group Introduction : A carbonyl group is introduced to link the piperazine with the pyrrolidinone structure.
- Final Coupling Reaction : The final step involves coupling with a phenyl group to complete the structure.
Q & A
Q. What are the challenges in scaling up synthesis for preclinical studies, and how are they addressed?
- Answer: Key issues include low yields in coupling steps (optimize stoichiometry and catalyst loading) and purification bottlenecks (switch from column chromatography to recrystallization). Process analytical technology (PAT) monitors reaction progress in real-time. Green chemistry principles (e.g., solvent recycling) reduce costs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
